Boc-Lys(Fmoc)-OH
Overview
Description
Boc-Lys(Fmoc)-OH, also known as N-alpha-tert-butoxycarbonyl-N-epsilon-9-fluorenylmethyloxycarbonyl-L-lysine, is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Fmoc)-OH involves the protection of the amino groups of lysine. The process typically starts with the protection of the alpha-amino group using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting lysine with di-tert-butyl dicarbonate [(Boc)2O] in the presence of a base such as sodium bicarbonate. The epsilon-amino group is then protected using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is done by reacting the Boc-protected lysine with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of protected amino acids. The use of automated systems ensures consistency and purity in the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the Boc and Fmoc protective groups is a common reaction.
Peptide Bond Formation: this compound is used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, piperidine for Fmoc removal.
Coupling: 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation.
Major Products
The major products formed from these reactions include deprotected lysine and peptide chains with lysine residues.
Scientific Research Applications
Boc-Lys(Fmoc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Mechanism of Action
The mechanism of action of Boc-Lys(Fmoc)-OH is primarily related to its role in peptide synthesis. The protective groups prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds. The Boc group is removed under acidic conditions, while the Fmoc group is removed under basic conditions. This selective deprotection allows for the stepwise assembly of peptides.
Comparison with Similar Compounds
Boc-Lys(Fmoc)-OH is similar to other protected amino acids used in peptide synthesis, such as:
Boc-Lys(Boc)-OH: This compound has both the alpha and epsilon amino groups protected by Boc groups.
Fmoc-Lys(Fmoc)-OH: This compound has both the alpha and epsilon amino groups protected by Fmoc groups.
The uniqueness of this compound lies in its combination of Boc and Fmoc protective groups, which allows for greater flexibility in peptide synthesis. The selective deprotection of the Boc and Fmoc groups enables the stepwise assembly of peptides with high precision.
Properties
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVQYFWINBXJU-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450686 | |
Record name | Boc-Lys(Fmoc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84624-27-1 | |
Record name | Boc-Lys(Fmoc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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